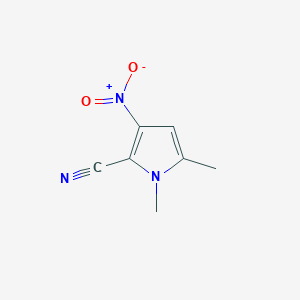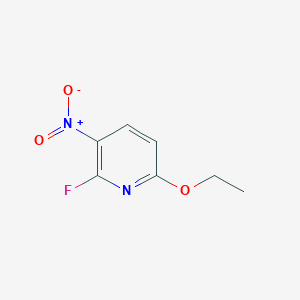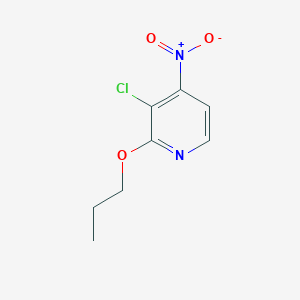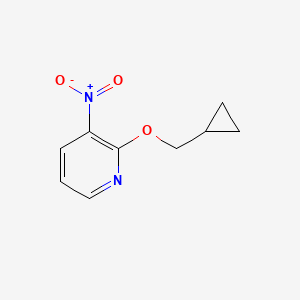
2-(Cyclopropylmethoxy)-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group at the 2-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-3-nitropyridine typically involves the nitration of 2-(Cyclopropylmethoxy)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive nitration reagents.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylmethoxy)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding carbonyl compounds under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Reduction: 2-(Cyclopropylmethoxy)-3-aminopyridine.
Substitution: 2-(Cyclopropylmethoxy)-3-substituted pyridines.
Oxidation: 2-(Cyclopropylmethoxy)-3-pyridinecarboxaldehyde.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-3-nitropyridine and its derivatives largely depends on the specific biological target or application. For instance, if used as an antimicrobial agent, it may interact with bacterial enzymes or cell membranes, disrupting their function. The nitro group can also undergo bioreduction in vivo, leading to the formation of reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
2-(Cyclopropylmethoxy)-4-nitropyridine: Similar structure but with the nitro group at the 4-position.
2-(Cyclopropylmethoxy)-3-aminopyridine: The reduced form of 2-(Cyclopropylmethoxy)-3-nitropyridine.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Another compound with a cyclopropylmethoxy group, but with different functional groups and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-11(13)8-2-1-5-10-9(8)14-6-7-3-4-7/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFNENZCQFCHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
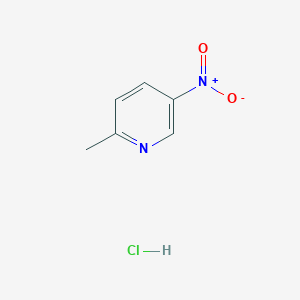
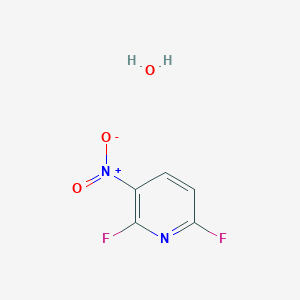
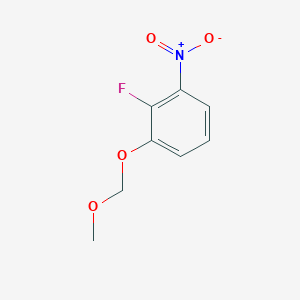

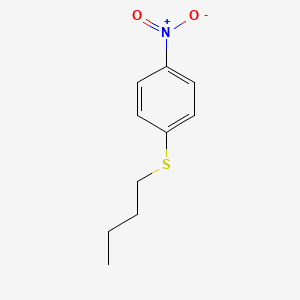
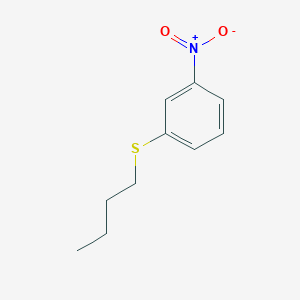
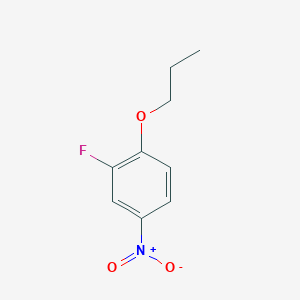
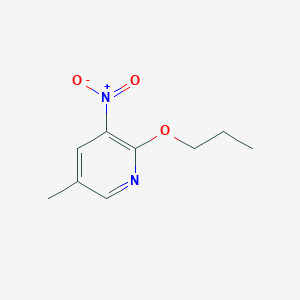
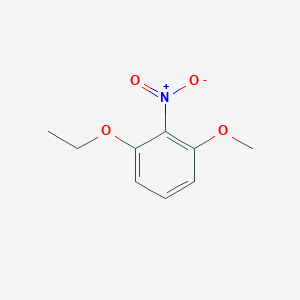
![1-[(Methoxymethoxy)methyl]-3-nitrobenzene](/img/structure/B8025924.png)
![Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine](/img/structure/B8025927.png)
